"2-(4-Chlorobenzoyl)-6-methoxypyridine" physical properties
"2-(4-Chlorobenzoyl)-6-methoxypyridine" physical properties
An In-depth Technical Guide to the Physical Properties of 2-(4-Chlorobenzoyl)-6-methoxypyridine
Executive Summary
This technical guide provides a comprehensive analysis of the physical properties of 2-(4-Chlorobenzoyl)-6-methoxypyridine, a substituted pyridine derivative of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related analogues and established principles of physical organic chemistry to predict its key characteristics. The guide covers molecular structure, predicted physical state, solubility, and spectroscopic signatures (IR, NMR, MS). Furthermore, it provides detailed, field-proven experimental protocols for the empirical determination of these properties, designed to ensure accuracy and reproducibility. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physicochemical profile for handling, characterization, and application in further research.
Introduction to 2-(4-Chlorobenzoyl)-6-methoxypyridine
2-(4-Chlorobenzoyl)-6-methoxypyridine is a chemical compound featuring a pyridine ring substituted with a methoxy group and a 4-chlorobenzoyl group. This unique combination of functional groups—a halogenated aromatic ketone and a methoxylated heterocycle—makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The pyridine core is a common scaffold in pharmacologically active compounds, while the chlorobenzoyl moiety offers a site for further chemical modification.
A thorough understanding of the physical properties of a compound is paramount for its successful application in a research and development setting. Properties such as melting point, solubility, and spectroscopic profile are critical for purification, formulation, reaction monitoring, and structural confirmation. This guide provides a detailed examination of these properties, blending predictive analysis with standardized methodologies for their experimental verification.
Molecular and Structural Properties
The foundational characteristics of a molecule are dictated by its structure. These properties are essential for all subsequent analyses.
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Chemical Formula: C₁₃H₁₀ClNO₂
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Molecular Weight: 247.68 g/mol
Structural Analysis: The molecule's structure consists of a central pyridine ring. At the 2-position, it is linked via a carbonyl group to a 4-chlorophenyl ring. At the 6-position, a methoxy group is attached. The presence of the electron-withdrawing chlorobenzoyl group and the electron-donating methoxy group creates a complex electronic environment on the pyridine ring, influencing its reactivity and physical properties.
Caption: Chemical structure of 2-(4-Chlorobenzoyl)-6-methoxypyridine.
Predicted and Observed Physical Properties
The interplay of the molecule's functional groups and overall size dictates its macroscopic physical properties.
| Property | Predicted/Comparative Value | Rationale & Commentary |
| Physical State | White to off-white crystalline solid | The molecule has a relatively high molecular weight and contains polar groups capable of dipole-dipole interactions and efficient crystal lattice packing, making a solid state at room temperature highly probable. This is consistent with related compounds like 2-chloro-4-methoxypyridine, which is a solid with a melting point of 45-48 °C[1]. |
| Melting Point | Estimated: 80 - 120 °C | The large, rigid structure with a polar ketone group suggests a significantly higher melting point than simpler analogues like 2-chloro-6-methoxypyridine (a liquid). The presence of the benzoyl group increases intermolecular forces. |
| Boiling Point | > 300 °C (with potential decomposition) | A high boiling point is expected due to the high molecular weight and polarity. However, compounds of this complexity often decompose at or before their atmospheric boiling point. Vacuum distillation would be required. For comparison, 2-chloro-4-methoxypyridine boils at approximately 230-235 °C[1]. |
| Solubility | - Water: Sparingly soluble to insoluble- Polar Aprotic Solvents (DMSO, DMF): Soluble- Chlorinated Solvents (DCM, Chloroform): Soluble- Ethers (THF, Diethyl Ether): Moderately Soluble- Alcohols (Ethanol, Methanol): Moderately Soluble- Nonpolar Solvents (Hexanes): Insoluble | The molecule has both polar (carbonyl, methoxy, pyridine nitrogen) and nonpolar (aromatic rings) regions. It is expected to be soluble in organic solvents that can engage in dipole-dipole interactions. Its large hydrocarbon framework will limit aqueous solubility. Related methoxypyridine derivatives are noted to be soluble in common organic solvents[1]. |
| Partition Coefficient (LogP) | Estimated: 2.5 - 3.5 | The partition coefficient (LogP) is a measure of a compound's lipophilicity. The value is estimated based on the presence of a chloro-substituted aromatic ring and the overall carbon-rich structure. For reference, the simpler 2-chloro-6-methoxypyridine has an estimated Log Kow of 1.98[2]. The addition of the chlorobenzoyl group would significantly increase this value. |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following are the expected spectroscopic signatures for 2-(4-Chlorobenzoyl)-6-methoxypyridine.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the vibrational frequencies of functional groups within the molecule.
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~1670 cm⁻¹ (strong): Carbonyl (C=O) stretch of the diaryl ketone. Conjugation with both the pyridine and phenyl rings lowers the frequency from a typical ketone (~1715 cm⁻¹).
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~1600, 1580, 1470 cm⁻¹ (medium-strong): Aromatic C=C stretching vibrations from both the pyridine and phenyl rings.
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~1250 cm⁻¹ and ~1030 cm⁻¹ (strong): Asymmetric and symmetric C-O-C stretching of the methoxy group (aryl ether).
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~3050-3100 cm⁻¹ (weak-medium): Aromatic C-H stretching.
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~2850-2960 cm⁻¹ (weak): Aliphatic C-H stretching of the methyl group.
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~750-850 cm⁻¹ (strong): C-Cl stretching and out-of-plane C-H bending, indicative of the substitution pattern on the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
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¹H NMR:
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δ 8.0-8.5 ppm (multiplet, 3H): Protons on the pyridine ring, deshielded by the electronegative nitrogen and the adjacent carbonyl group.
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δ 7.4-7.8 ppm (multiplet, 4H): Protons on the 4-chlorophenyl ring, appearing as two distinct doublets (an AA'BB' system).
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δ 4.0 ppm (singlet, 3H): Protons of the methoxy (-OCH₃) group.
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¹³C NMR:
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δ ~190 ppm: Carbonyl carbon (C=O), highly deshielded.
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δ ~165 ppm: Pyridine carbon attached to the methoxy group (C-OCH₃).
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δ ~110-155 ppm: Aromatic carbons from both the pyridine and phenyl rings.
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δ ~55 ppm: Methoxy carbon (-OCH₃).
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Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing structural clues.
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Molecular Ion (M⁺): A prominent pair of peaks at m/z 247 and m/z 249 in an approximate 3:1 ratio. This isotopic pattern is the characteristic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl).
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Key Fragmentation Patterns:
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m/z 212/214: Loss of the chlorine radical ([M-Cl]⁺).
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m/z 139/141: Cleavage to form the 4-chlorobenzoyl cation ([C₇H₄ClO]⁺). This is often a very stable and prominent fragment.
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m/z 122: Cleavage to form the 6-methoxypyridin-2-yl cation ([C₆H₆NO]⁺).
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Experimental Protocols for Property Determination
To ensure the generation of reliable and trustworthy data, standardized experimental protocols must be followed.
Workflow for Physicochemical & Spectroscopic Characterization
The logical flow for characterizing a newly synthesized compound like 2-(4-Chlorobenzoyl)-6-methoxypyridine involves a series of sequential analyses.
Caption: Experimental workflow for the characterization of 2-(4-Chlorobenzoyl)-6-methoxypyridine.
Protocol for Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically < 2 °C) suggests a pure compound, while a broad and depressed range indicates the presence of impurities that disrupt the crystal lattice.
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Calibration: Ensure the melting point apparatus is calibrated using certified standards (e.g., benzophenone, caffeine) with known melting points. This step is crucial for data trustworthiness.
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Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.
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Measurement:
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Place the capillary tube in the apparatus.
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Heat rapidly to about 20 °C below the expected melting point.
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Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
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Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
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Reporting: Report the melting point as the range T₁ - T₂.
Protocol for Qualitative Solubility Assessment
Causality: This protocol systematically evaluates the compound's solubility based on the "like dissolves like" principle, providing insights into its polarity and the types of intermolecular forces it can form.
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Setup: Arrange a series of labeled test tubes, each containing a different solvent (e.g., water, ethanol, dichloromethane, hexanes, DMSO).
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Sample Addition: Add approximately 10 mg of the compound to each test tube.
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Observation & Agitation:
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Observe if the compound dissolves immediately at room temperature.
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If not, agitate the mixture by vortexing for 30 seconds.
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Record the result as "soluble," "partially soluble," or "insoluble."
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Heating (Optional): Gently warm the tubes containing undissolved solid to determine if solubility increases with temperature. Note any changes upon cooling (e.g., recrystallization).
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Data Interpretation: A compound soluble in dichloromethane but insoluble in hexanes and water would be classified as having intermediate polarity.
Conclusion
2-(4-Chlorobenzoyl)-6-methoxypyridine is predicted to be a crystalline solid with limited aqueous solubility but good solubility in moderately polar to polar organic solvents. Its structural features give rise to distinct and predictable spectroscopic signatures in IR, NMR, and mass spectrometry, which are crucial for its unambiguous identification. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these properties, ensuring data integrity for any research or development application. This synthesized understanding of its physicochemical profile is essential for the effective handling, storage, and synthetic application of this versatile chemical intermediate.
References
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Pipzine Chemicals. 2-Chloro-4-methoxypyridine. [Link]
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Pipzine Chemicals. 2-chloro-6-methoxypyridine-4-carboxylic acid. [Link]
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PubChem. 2-Chloro-6-methoxypyridine. [Link]
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PubChem. 4-Methoxypyridine. [Link]
